![molecular formula C12H15N3O B2393054 7-(Cyclopentyloxy)-5-methylpyrazolo[1,5-a]pyrimidine CAS No. 2097895-91-3](/img/structure/B2393054.png)

7-(Cyclopentyloxy)-5-methylpyrazolo[1,5-a]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

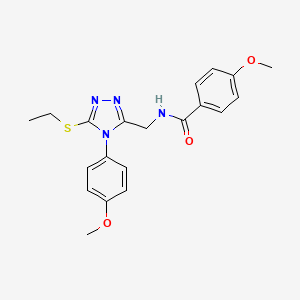

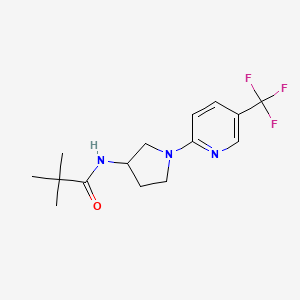

7-(Cyclopentyloxy)-5-methylpyrazolo[1,5-a]pyrimidine is a derivative of pyrazolo[1,5-a]pyrimidine, a class of compounds that have attracted significant attention in medicinal chemistry due to their diverse biological potential . Pyrazolo[1,5-a]pyrimidines are part of a large family of N-heterocyclic compounds and have been reported as inhibitors of CDK9, which is often linked to cancer .

Molecular Structure Analysis

Pyrazolo[1,5-a]pyrimidine is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . The synthetic versatility of pyrazolo[1,5-a]pyrimidine allows for the generation of structurally diverse derivatives .Chemical Reactions Analysis

Pyrimidine derivatives, including pyrazolo[1,5-a]pyrimidines, have been designed and developed for their anticancer activity . The structure-activity relationship (SAR) of these derivatives has been studied, with the order of activity in substituted pyrazolo[1,5-a]pyrimidines reported as phenyl groups > 4-chlorophenyl > 4-methylphenyl group .Aplicaciones Científicas De Investigación

Regioselective Synthesis and Derivatives

Regioselective synthesis techniques have been developed to create various derivatives of pyrazolo[1,5-a]pyrimidine compounds. For example, a study detailed the synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides through a series of reactions involving chlorination, amination, and amidation processes. This work demonstrates the versatility of pyrazolo[1,5-a]pyrimidine derivatives in chemical synthesis and their potential as scaffolds for further chemical modifications (Drev et al., 2014).

Novel Synthetic Methods

Novel synthetic methods for pyrazolo[1,5-a]pyrimidines under solvent-free conditions have been reported. These methods offer efficient routes to synthesize these compounds, highlighting their potential in green chemistry and pharmaceutical manufacturing (Quiroga et al., 2008).

Fluorescent Probes and Photophysical Properties

Pyrazolo[1,5-a]pyrimidines have been identified as key intermediates for the preparation of functional fluorophores. Their significant fluorescence and photophysical properties suggest potential applications in developing fluorescent probes for biological and environmental sensing (Castillo et al., 2018).

Antiviral and Antifungal Activities

Certain derivatives of pyrazolo[1,5-a]pyrimidine have shown promising antiviral and antifungal activities. For example, specific analogues have demonstrated activity against human cytomegalovirus and herpes simplex virus, suggesting their potential as antiviral agents (Saxena et al., 1990). Additionally, other derivatives have been evaluated for their antifungal properties, indicating their potential application in treating fungal infections (Novinson et al., 1977).

Antischistosomal Activity

Research into pyrazolo[1,5-a]pyrimidine derivatives has also uncovered compounds with significant antischistosomal activity, particularly against Schistosoma mansoni. This suggests a potential use in developing treatments for schistosomiasis, a parasitic disease affecting millions worldwide (Senga et al., 1975).

Direcciones Futuras

The development of more potent and efficacious anticancer drugs with a pyrimidine scaffold is a promising future direction . The synthetic versatility of pyrazolo[1,5-a]pyrimidine allows for the generation of structurally diverse derivatives, paving the way for the development of new effective anticancer drugs .

Propiedades

IUPAC Name |

7-cyclopentyloxy-5-methylpyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c1-9-8-12(16-10-4-2-3-5-10)15-11(14-9)6-7-13-15/h6-8,10H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKVMIDPBSVKONO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=NN2C(=C1)OC3CCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(Cyclopentyloxy)-5-methylpyrazolo[1,5-a]pyrimidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,5-dimethoxy-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2392971.png)

![2-Chloro-1-(3,4-dihydro-1H-pyrazino[1,2-a]indol-2-yl)ethanone](/img/structure/B2392974.png)

![8-Oxa-1-azaspiro[4.5]decan-3-ylmethanol](/img/structure/B2392979.png)

![4-methoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzenesulfonamide](/img/structure/B2392981.png)

![(2E)-3-(furan-2-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B2392982.png)

![N-[3-cyano-5-(diethylcarbamoyl)-4-methylthiophen-2-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2392986.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2392990.png)